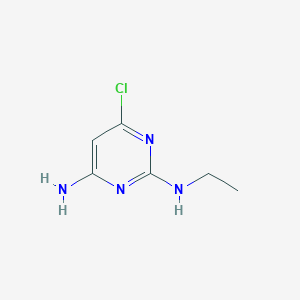

6-Chloro-N2-ethylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJZJDDVFAKOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Diverse Derivatization of 6 Chloro N2 Ethylpyrimidine 2,4 Diamine

Nucleophilic Substitution Reactions at the C-6 Chloro Position

The electron-deficient nature of the pyrimidine (B1678525) ring facilitates nucleophilic aromatic substitution (SNAr) at the C-6 position, where the chlorine atom serves as an effective leaving group. This reactivity is a cornerstone for introducing diverse functionalities onto the pyrimidine core.

Amination with Primary and Secondary Amines to Generate Novel Pyrimidine-2,4,6-triamines

The chlorine atom at the C-6 position is readily displaced by primary and secondary amines to furnish highly substituted pyrimidine-2,4,6-triamine derivatives. These reactions are typically conducted under thermal conditions or with the assistance of a base to neutralize the hydrogen chloride formed during the reaction. researchgate.netnih.gov The introduction of a third amino group is a common strategy in the development of molecules with specific biological activities. For instance, the reaction of 4-amino-6-chloropyrimidine (B18116) derivatives with various amines, including adamantane-containing amines, has been successfully demonstrated, highlighting a viable pathway for synthesizing these triamine structures. mdpi.com The process often requires careful optimization of reaction conditions to achieve high yields and avoid side products. mdpi.com

Reactions with Alcohols, Phenols, and Thiols to Form Ethers and Thioethers

The C-6 chloro substituent can be substituted by oxygen and sulfur nucleophiles to yield the corresponding ethers and thioethers. Reactions with alkoxides, phenoxides, and thiolates proceed via the SNAr mechanism. researchgate.net For example, treatment with sodium or potassium salts of alcohols, phenols, or thiols in a suitable polar aprotic solvent like DMF or DMSO leads to the formation of C-O or C-S bonds at the C-6 position. These reactions significantly expand the chemical space accessible from 6-Chloro-N2-ethylpyrimidine-2,4-diamine, allowing for the introduction of a variety of alkoxy, aryloxy, and thioether moieties which can modulate the compound's physicochemical properties. The synthesis of such O- and S-substituted pyrimidines is a common strategy in medicinal chemistry. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-6 chloro position of the pyrimidine ring is an excellent electrophilic partner for these transformations. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the C-6 position of the pyrimidine ring and various aryl or vinyl groups. libretexts.org This reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and an organoboron reagent (e.g., an arylboronic acid). researchgate.netmdpi.com The reaction has been successfully applied to 2,4-diamino-6-chloropyrimidine, yielding 6-aryl-2,4-diaminopyrimidines in moderate to good yields. researchgate.netlookchem.com This method offers a direct route to biaryl and vinyl-substituted pyrimidines. researchgate.net

Suzuki Coupling of Chloropyrimidines with Arylboronic Acids

| Electrophile | Coupling Partner | Catalyst / Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Acetonitrile/Water | 2,4-Diamino-6-phenylpyrimidine | Moderate | researchgate.netnih.gov |

| 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Arylboronic acids | Pd(OAc)₂ / PPh₃ / Na₂CO₃ | n-Propanol | 6-Aryl-4-methoxy-N,N-dimethylpyrimidin-2-amine | 46-91% | researchgate.netresearchgate.net |

Sonogashira Coupling: The Sonogashira coupling is a powerful method for creating a bond between the C-6 carbon and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst (e.g., CuI), and requires a base, typically an amine like triethylamine (B128534) (TEA) or diethylamine, which can also serve as the solvent. organic-chemistry.org The reaction has been effectively used on 2-amino-4,6-dichloropyrimidine, where selective coupling at one of the chloro positions was achieved to produce 6-alkynyl-2-amino-4-chloropyrimidine derivatives. lookchem.com This transformation is valuable for synthesizing pyrimidines with acetylenic side chains, which are important intermediates and structural motifs in various fields. lookchem.com

Sonogashira Coupling of Halogenated Pyrimidines

| Electrophile | Coupling Partner | Catalyst / Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Terminal Alkyne (1 equiv.) | Pd(PPh₃)₂Cl₂ / CuI / Amine | Amine | 6-Alkynyl-2-amino-4-chloropyrimidine | - | lookchem.com |

| 2-Amino-4,6-dichloropyrimidine | Terminal Alkyne (3 equiv.) | Pd(PPh₃)₂Cl₂ / CuI / Amine | Amine | 4,6-Bis-alkynyl-2-aminopyrimidine | - | lookchem.com |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of the C-6 chloro position with a wide variety of primary and secondary amines, including anilines and alkylamines, under relatively mild conditions. nih.gov The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP, or other specialized Buchwald ligands), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). nih.govuwindsor.ca This reaction provides a more versatile and often higher-yielding alternative to traditional SNAr amination, especially for less nucleophilic amines. nih.govbeilstein-journals.org

Transformations Involving the Amino Groups on the Pyrimidine Ring

The N2-ethylamino and the N4-amino groups of the pyrimidine ring are nucleophilic and can undergo a range of chemical transformations, allowing for further structural elaboration.

Acylation, Alkylation, and Sulfonylation Reactions

The primary (N4) and secondary (N2) amino groups can be readily acylated with acyl chlorides or anhydrides, alkylated with alkyl halides, or sulfonylated with sulfonyl chlorides. These reactions typically require a base to scavenge the acid byproduct. The relative reactivity of the N2-ethylamino versus the N4-amino group would depend on steric and electronic factors, potentially allowing for selective functionalization under controlled conditions. For instance, N-alkylation of aminopyrimidines can occur via an SN2 mechanism. nih.govnih.gov These modifications are fundamental for building more complex molecules and for protecting the amino groups during subsequent synthetic steps.

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

The diamino functionality of the pyrimidine core serves as a powerful building block for the synthesis of fused heterocyclic systems. By reacting with 1,2- or 1,3-dielectrophilic reagents, the amino groups can participate in cyclocondensation reactions to form additional rings. For example, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) systems. nih.gov Similarly, reaction with reagents like α-haloketones can initiate an alkylation followed by an intramolecular cyclization to yield fused bicyclic structures. nih.gov The synthesis of fused pyrimidines is of significant interest as these scaffolds are present in numerous biologically active compounds. nih.govscinito.ai

Reactivity of the N2-Ethyl Moiety

The chemical behavior of the N2-ethyl group in this compound is a nuanced aspect of its reactivity profile. While extensive research has focused on the reactivity of the chlorine atom at the C6 position and the amino groups of the pyrimidine core, specific studies detailing reactions directly involving the N2-ethyl substituent are not extensively documented. However, by examining the reactivity of analogous N-alkylated pyrimidines and general principles of amine chemistry, we can infer the potential transformations of this moiety.

The primary mode of reactivity anticipated for the N2-ethyl group is N-dealkylation , which is the cleavage of the bond between the nitrogen atom and the ethyl group. This type of reaction is a significant transformation for many nitrogen-containing heterocyclic compounds. nih.govnih.gov

N-Dealkylation Reactions

N-dealkylation is a crucial process in both synthetic organic chemistry and drug metabolism. nih.govnih.gov For pyrimidine derivatives, the quaternization of a ring nitrogen can enhance the reactivity of the molecule towards nucleophiles, which can lead to ring transformations or dealkylation. wur.nl In the context of N-alkylpyrimidinium salts, for instance, treatment with nucleophiles can facilitate the removal of the alkyl group. wur.nl

Several methods for the N-dealkylation of amines have been developed, which could potentially be applied to this compound. These methods can be broadly categorized as chemical, catalytic, electrochemical, and photochemical. nih.gov

Table 1: Potential N-Dealkylation Methods for N-Alkyl Amines

| Method | Reagents/Conditions | Comments | Reference |

|---|---|---|---|

| Catalytic | Palladium compounds (e.g., Pd/C, PdCl₂, Pd(OAc)₂) in water at high temperatures (e.g., 200 °C) with HCl. | The ease of cleavage often follows the order: methine > methylene (B1212753) > methyl. This method is effective for various aliphatic and cyclic groups. | nih.gov |

| Chemical | Reaction of tertiary-alkyl primary amines with copper(I) chloride in DMSO at room temperature after conversion to an NN-dichloro-derivative. | Leads to dealkylation to form an alkene. | rsc.org |

| Process for Tertiary Amines | N-dealkylation can be carried out in a solvent containing a tertiary alcohol. | This has been noted as an improved method for tertiary amines, including alkaloids. | google.com |

It is important to note that the direct application of these methods to this compound would require empirical investigation to optimize reaction conditions and to understand the influence of the other functional groups on the pyrimidine ring.

Oxidative Reactions

Another potential area of reactivity for the N2-ethyl moiety, or more broadly the nitrogen atoms of the pyrimidine ring, is oxidation. The nitrogen atoms in pyrimidine rings can be oxidized to form N-oxides using various oxidizing agents. rsc.orgwur.nl While this reaction doesn't directly transform the ethyl group itself, it alters the electronic properties of the heterocyclic core, which could in turn influence the reactivity of the N2-ethyl group in subsequent reactions. The synthesis of pyrimidine N-oxides is a known strategy to create precursors for further functionalization. researchgate.net

The selective oxidation of specific nitrogen atoms in a diaminopyrimidine system can be complex and would depend on the reaction conditions and the electronic environment of each nitrogen atom.

Computational and Theoretical Investigations of 6 Chloro N2 Ethylpyrimidine 2,4 Diamine and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of a molecule. Methods like Density Functional Theory (DFT) are instrumental in providing a detailed picture of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize molecular geometries and determine their most stable conformations. acs.orgnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For pyrimidine derivatives, the distribution of these frontier orbitals is key to understanding their reactivity. In a study on diaminopyrimidine sulfonates, the HOMO-LUMO energy gaps were calculated to be 4.198 eV and 4.667 eV for two different analogues, indicating substantial stability. nih.gov The location of the electron density in the HOMO and LUMO reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For halogenated heterocyclic compounds, the specific LUMO or LUMO+1 orbital with significant lobes on the carbon-halogen bond is crucial for correlating with their electrophilic reactivity. wuxiapptec.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are calculated using DFT and provide a framework for comparing the reactivity of different pyrimidine analogues. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Pyrimidine Analogues

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Analogue A nih.gov | -6.495 | -2.297 | 4.198 |

| Analogue B nih.gov | -6.914 | -2.247 | 4.667 |

Electrostatic Potential Surface (MEP) Mapping to Identify Reactive Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, illustrating the electrostatic potential on its surface. deeporigin.comlibretexts.org These maps are invaluable for identifying electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions. deeporigin.commdpi.com

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive charges. libretexts.org Regions of positive potential (colored blue) are electron-poor, indicating sites for nucleophilic attack. libretexts.org For pyrimidine derivatives, MEP analysis can pinpoint the reactive sites with high precision. For example, in diaminopyrimidine systems, the nitrogen atoms of the pyrimidine ring and the amino groups typically show negative potential, marking them as likely sites for hydrogen bonding and coordination with cations. nih.govresearchgate.net The hydrogen atoms of the amino groups, in turn, exhibit positive potential. This detailed mapping of the electrostatic landscape is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for molecular recognition and binding to biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations model the physical movements of atoms and molecules, providing insights into conformational flexibility, stability of ligand-protein complexes, and the influence of the solvent environment. nih.govkashanu.ac.ir

For pyrimidine derivatives, MD simulations can explore the different shapes (conformations) the molecule can adopt and the energy barriers between them. This is particularly important for understanding how a ligand might adapt its conformation to fit into a biological target's binding site. nih.gov Studies on coumarin-pyrimidine hybrids have used MD simulations to investigate the stability of the ligand-enzyme complex in a water solvent system, elucidating the active interactions between the ligand and the target's active site. nih.gov By analyzing the trajectory of the simulation, researchers can identify the dominant conformations and understand the flexibility of different parts of the molecule, which is critical for drug design.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that changes in a molecule's structural properties lead to corresponding changes in its activity. nih.gov

For pyrimidine derivatives, QSAR studies are widely used to predict the biological activity of new analogues and to guide the design of more potent compounds. nih.govnih.govaip.org These studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govmui.ac.ir For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors successfully used MLR and ANN to model their anticancer activity. nih.govmui.ac.ir The resulting QSAR models can then be used to predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. mdpi.com

Table 2: Common Descriptor Classes in QSAR Studies of Pyrimidine Analogues

| Descriptor Class | Examples | Relevance |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the target. |

| Steric/Geometrical | Molecular weight, Molar refractivity, Surface area, Volume | Defines the size and shape requirements for binding to a specific site. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size, branching, and overall shape. |

| Hydrophobic | LogP (Partition coefficient) | Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is essential for exploring the theoretical binding modes of potential drugs like 6-Chloro-N2-ethylpyrimidine-2,4-diamine and its analogues with their biological targets.

The process involves placing the ligand in the binding site of the receptor and evaluating the "goodness-of-fit" using a scoring function. This function estimates the binding affinity by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Docking studies on pyrimidine derivatives have been instrumental in understanding their mechanism of action. For instance, docking of 2,4-disubstituted pyrimidine derivatives into the ATP binding site of the EGFR-L858R/T790M double mutant provided structural evidence for their selective kinase inhibitory activity. nih.gov

The results of molecular docking are often visualized as 3D models showing the precise interactions between the ligand and the amino acid residues of the target protein. These interactions can include:

Hydrogen Bonds: With key residues in the binding pocket.

Hydrophobic Interactions: With nonpolar residues.

Pi-Pi Stacking: Between the pyrimidine ring and aromatic residues like phenylalanine or tyrosine.

Halogen Bonds: Involving the chlorine atom.

These detailed interaction models provide a rational basis for designing modifications to the ligand structure to improve binding affinity and selectivity. nih.govnih.gov

Research Applications of 6 Chloro N2 Ethylpyrimidine 2,4 Diamine and Its Derivatives in Chemical Biology

Role as a Versatile Synthetic Intermediate for Biologically Active Molecules

The 6-chloro-2,4-diaminopyrimidine framework, to which 6-Chloro-N2-ethylpyrimidine-2,4-diamine belongs, is a highly valuable precursor in the synthesis of more complex, biologically active molecules. The chlorine atom at the 6-position is a reactive site, susceptible to nucleophilic substitution, which allows for the straightforward introduction of various functional groups and the construction of diverse molecular architectures.

For instance, the closely related compound 2,4-diamino-6-chloropyrimidine serves as a key starting material in the synthesis of Minoxidil, a well-known antihypertensive agent. google.com In this process, the chloro group is ultimately displaced by a piperidine (B6355638) ring. google.com Similarly, derivatives like 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine have been used as precursors to generate new pyrimidine (B1678525) derivatives through palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. researchgate.netresearchgate.netresearchgate.net This highlights the role of the chloro-pyrimidine scaffold in creating libraries of compounds for biological screening. researchgate.net

The versatility of this intermediate is further demonstrated in the synthesis of potent enzyme inhibitors. For example, 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, a key intermediate for certain antifolates, is synthesized and then elaborated by appending various aryl thiols at the 6-position, showcasing the utility of the core structure in building complex inhibitors. nih.gov The reactivity of the chloro-substituent makes the 6-chloropyrimidine-2,4-diamine scaffold an essential tool for medicinal chemists aiming to develop novel therapeutics and molecular probes.

In Vitro Mechanistic Studies of Enzyme Inhibition (e.g., Dihydrofolate Reductase, Kinases)

Derivatives of this compound are prominent in the study of enzyme inhibition, particularly targeting dihydrofolate reductase (DHFR) and various protein kinases. These enzymes are crucial for cell proliferation and signaling, making them important targets in oncology and infectious diseases.

DHFR is a key enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. mdpi.com Inhibiting DHFR disrupts DNA synthesis, leading to cell death, which is a proven strategy for cancer chemotherapy and antimicrobial treatment. wikipedia.org The 2,4-diaminopyrimidine (B92962) structure is a classic feature of many DHFR inhibitors, acting as a structural analogue of the substrate, dihydrofolate. wikipedia.org

Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many cancers, driving research into kinase inhibitors. Pyrimidine-based scaffolds are frequently employed in the design of potent and selective kinase inhibitors. For example, derivatives sharing the core pyrimidine-2,4-diamine structure have been developed as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9) and as potent inhibitors of anaplastic lymphoma kinase (ALK). evitachem.com

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). These values are determined through in vitro enzyme assays that measure the reduction in enzyme activity at various inhibitor concentrations.

Extensive research has characterized the kinetic profiles of numerous 2,4-diaminopyrimidine derivatives against DHFR from different species, which is crucial for developing selective agents. For example, Pyrimethamine (B1678524), a classic antifolate drug, shows significantly higher potency against Toxoplasma gondii DHFR (TgDHFR) compared to human DHFR (hDHFR), although its inhibition of the human enzyme is still sufficient to cause side effects. nih.gov More recent efforts have focused on optimizing this selectivity. The data below illustrates the inhibitory activities of several diaminopyrimidine-based compounds against various enzymes.

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (hDHFR/TgDHFR) | Reference |

|---|---|---|---|---|

| Pyrimethamine (1) | TgDHFR | 139 | 0.08 | nih.gov |

| meta-biphenyl analog (2) | TgDHFR | 8.7 | 0.53 | nih.gov |

| Compound 3 | TgDHFR | 1.57 | 196 | nih.gov |

| Methotrexate (5) | hDHFR | 4.74 | N/A | nih.gov |

| Classical Antifolate (2) | hDHFR | 66 | N/A | nih.gov |

| 6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine | GSK-3α/β | IC50 not specified | N/A | scbt.com |

Understanding how these inhibitors bind to their target enzymes is key to rational drug design. Structural biology and molecular modeling studies have revealed the binding modes of many diaminopyrimidine inhibitors. They typically act as competitive inhibitors, binding to the same active site as the natural substrate (e.g., dihydrofolate for DHFR or ATP for kinases).

For DHFR, the 2,4-diaminopyrimidine ring mimics the pteridine (B1203161) ring of dihydrofolate, forming key hydrogen bonds with conserved residues in the active site, such as Asp27 (in S. aureus) or Asp54 (in T. brucei). mdpi.comnih.gov The ethyl group at the N2 position of this compound would project into the active site, where its interactions can influence binding affinity and selectivity. For instance, in studies of pyrimethamine analogues, the ethyl group at the C6 position is stabilized by van der Waals contacts with residues like Phe58 and Met55 in the Trypanosoma brucei DHFR active site. mdpi.com The substituent at the 6-position (the chloro group in the parent compound) also plays a critical role, often fitting into a specific pocket within the enzyme's active site, and modifications here are a key strategy in structure-activity relationship studies. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design in Targeted Inhibition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com For derivatives of this compound, SAR studies guide the optimization of potency and selectivity.

The 2,4-diaminopyrimidine core is generally considered essential for DHFR inhibitory activity, but modifications at other positions on the pyrimidine ring and its substituents can dramatically alter the compound's profile.

Substitution at C5 and C6: Research on DHFR inhibitors has shown that appending alkyl extensions to the C6 position of the diaminopyrimidine moiety can lead to attenuated activity, suggesting that this space is sterically constrained. nih.gov Conversely, homologation of a C5-methyl group to a C5-ethyl group in a series of pyrrolo[2,3-d]pyrimidines resulted in a 3-fold increase in cytotoxic potency against CCRF-CEM tumor cells, indicating that this modification may lead to better transport or more potent hDHFR inhibition. nih.gov

Substitution on the Amino Groups: The N2 and N4 positions offer opportunities for modification to explore different regions of the enzyme's binding pocket. The N2-ethyl group of the title compound is one such modification.

Substitution of the Chlorine at C6: The chlorine at C6 is a key site for modification. In the development of selective Toxoplasma gondii DHFR inhibitors, this position was elaborated into complex arylpiperazine structures. SAR studies revealed that small modifications to the terminal aryl ring could switch a compound from being a potent TgDHFR inhibitor to a potent hDHFR inhibitor, underscoring the sensitivity of this interaction. nih.gov For example, introducing a 2-methoxypyrimidine (B189612) group at the end of the molecule led to a compound that was 89-fold more potent and 16-fold more selective for the parasite enzyme over the human enzyme compared to pyrimethamine. nih.gov

| Scaffold/Series | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Dihydrophthalazine-based DHFR inhibitors | Addition of alkyl extensions at C6 of the diaminopyrimidine | Decreased potency against B. anthracis and S. aureus | nih.gov |

| 5-Substituted 2,4-diamino pyrrolo[2,3-d]pyrimidines | Homologation of C5-methyl to C5-ethyl | 3-fold increase in cytotoxicity against CCRF-CEM cells | nih.gov |

| Arylpiperazine pyrimidine series (TgDHFR inhibitors) | Replacement of a biphenyl (B1667301) group with a 3-(2-methoxypyrimidin-5-yl)phenyl group | 89-fold increase in potency and 16-fold increase in selectivity for TgDHFR over hDHFR | nih.gov |

| Pyridine Derivatives | Presence of -OMe, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity | mdpi.com |

| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Lower antiproliferative activity | mdpi.com |

Development of Chemical Probes for Cellular Pathway Investigations

A chemical probe is a small molecule with high potency and selectivity for a specific target, used to study biological pathways and validate targets in a cellular or organismal context. scispace.com Potent and selective inhibitors derived from the this compound scaffold can serve as excellent chemical probes.

For example, the highly selective Toxoplasma gondii DHFR inhibitor (compound 3 in the kinetic table) developed through extensive SAR studies serves as a powerful chemical probe. nih.gov It can be used to specifically inhibit the parasite's folate pathway without significantly affecting the host's DHFR, allowing researchers to dissect the downstream consequences of TgDHFR inhibition on parasite survival, replication, and metabolism. nih.gov Such a tool is invaluable for studying the biology of the parasite and validating DHFR as a drug target.

Similarly, selective kinase inhibitors developed from this scaffold can be used to investigate the roles of specific kinases in cellular signaling. A highly selective inhibitor for CDK6, for instance, could be used to probe the specific functions of this kinase in cell cycle progression, separate from the functions of other closely related CDKs. The development of such tools, often enabled by advances in synthetic chemistry, is crucial for uncovering new biology and identifying novel therapeutic strategies. scispace.com

Applications in Combinatorial Chemistry and Library Synthesis for Drug Discovery Research

Combinatorial chemistry is a powerful strategy in drug discovery that allows for the rapid, parallel synthesis of a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqnih.gov These libraries are then screened against biological targets to identify "hits." The this compound scaffold is well-suited for this approach.

The reactive chlorine atom at the C6 position serves as a convenient chemical handle for diversification. Starting with this core, a library of compounds can be generated by reacting it with a collection of different nucleophiles (e.g., amines, thiols, alcohols) or by using it in metal-catalyzed cross-coupling reactions with a variety of building blocks. researchgate.netresearchgate.net This approach allows for the systematic exploration of the chemical space around the pyrimidine core to discover compounds with desired biological activities.

For example, a research effort used a 6-chloropyrimidine derivative as a precursor to synthesize a library of new compounds via the Suzuki cross-coupling reaction, a method frequently used in combinatorial synthesis. researchgate.netresearchgate.net This strategy enables the efficient creation of many analogues for biological testing. The use of solution-phase parallel synthesis has been described for creating large libraries of pyrazolo[1,5-a]pyrimidines, demonstrating the feasibility of applying combinatorial techniques to related heterocyclic systems to generate thousands of compounds for screening. scispace.com By systematically combining different building blocks with the pyrimidine scaffold, researchers can rapidly perform SAR studies and optimize compounds for potency, selectivity, and drug-like properties. nih.gov

Conclusion and Future Perspectives in 6 Chloro N2 Ethylpyrimidine 2,4 Diamine Research

Summary of Key Academic Contributions and Research Directions

Research surrounding the 6-chloro-2,4-diaminopyrimidine core has primarily focused on its synthetic versatility and its role as a scaffold for developing biologically active compounds. The academic contributions have largely been in the synthesis of novel derivatives and their evaluation for various therapeutic targets.

The key reactive sites of the 6-chloropyrimidine-2,4-diamine scaffold are the chloro group at the C6 position and the amino groups at the C2 and C4 positions. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution, which has been extensively utilized to introduce a wide array of functionalities. For instance, studies have demonstrated the displacement of the chlorine with S-nucleophiles (like NaSPh or NaSEt) and amines (like benzylhydrazine). biomedpharmajournal.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been employed to introduce aryl groups at the C6 position, further diversifying the chemical space of this scaffold. researchgate.netresearchgate.net

The amino groups also offer sites for modification. For example, derivatization of the 2-NH group of the pyrimidine (B1678525) core has been explored to enhance biological activity. nih.gov The synthesis of 2,4-diamino-6-substituted pyrimidines has been achieved through the reaction of 2,4-diamino-6-chloropyrimidine with nucleophiles like (S)- and (R)-2,3-isopropylidene glycerol. nih.gov

From a biological standpoint, derivatives of the 6-chloropyrimidine-2,4-diamine scaffold have been investigated for a range of activities, including as potential anticancer and antimicrobial agents. researchgate.netnih.gov The 2,4-diaminopyrimidine (B92962) core is a known pharmacophore that can mimic the binding of purines to biological targets. This has led to the development of numerous inhibitors of enzymes such as kinases. For instance, 4-alkoxy-2,6-diaminopyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs). nih.gov

While direct research on 6-Chloro-N2-ethylpyrimidine-2,4-diamine is limited, the existing body of work on its analogs provides a strong foundation for its potential applications and directs future research towards its specific synthesis and biological evaluation.

Identification of Unexplored Chemical and Biological Research Avenues

Despite the progress made in understanding the chemistry and biology of the broader 6-chloropyrimidine-2,4-diamine family, several avenues for this compound remain largely unexplored.

Chemical Research Avenues:

Systematic Exploration of Nucleophilic Substitution: While some nucleophilic substitutions at the C6 position have been reported for the parent scaffold, a systematic study using a diverse library of nucleophiles (O-, N-, S-, and C-based) specifically on this compound would be valuable. This would create a novel library of compounds for biological screening.

Advanced Coupling Methodologies: The application of modern cross-coupling reactions beyond the Suzuki reaction, such as Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation, could lead to the synthesis of complex and novel derivatives that are otherwise difficult to access.

Derivatization of the Ethylamino Group: The N2-ethylamino group offers a site for further functionalization. Exploring reactions to modify this group could lead to compounds with altered solubility, pharmacokinetic properties, and target-binding profiles.

Photoredox Catalysis: The use of photoredox catalysis for the functionalization of the pyrimidine core could open up new reaction pathways that are not accessible through traditional thermal methods.

Biological Research Avenues:

Kinase Inhibitor Screening: Given that the 2,4-diaminopyrimidine scaffold is a known "hinge-binding" motif for many protein kinases, this compound and its derivatives should be systematically screened against a broad panel of kinases to identify potential new inhibitors for diseases like cancer.

Antimicrobial and Antiviral Evaluation: The pyrimidine scaffold is present in many antimicrobial and antiviral drugs. A thorough evaluation of this compound and its derivatives against a wide range of bacterial, fungal, and viral strains is warranted. researchgate.net

Epigenetic Target Inhibition: The structural similarity of the 2,4-diaminopyrimidine core to purine (B94841) bases suggests its potential to interact with enzymes involved in epigenetic regulation, such as histone methyltransferases or demethylases.

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study focusing on the impact of the N2-ethyl group in comparison to other alkyl or aryl substituents would provide critical insights for rational drug design.

Broader Impact of this compound and Related Pyrimidine Scaffolds in Advancing Chemical Sciences and Chemical Biology

The this compound scaffold, as part of the larger family of pyrimidine derivatives, has a significant impact on the advancement of chemical sciences and chemical biology.

The synthetic versatility of the 6-chloropyrimidine-2,4-diamine core has made it a valuable building block in synthetic organic chemistry. sarchemlabs.com The ability to selectively functionalize different positions on the pyrimidine ring allows for the construction of complex molecular architectures, driving innovation in synthetic methodologies. researchgate.netresearchgate.netnih.gov

In chemical biology, the 2,4-diaminopyrimidine scaffold serves as a privileged structure for the design of chemical probes to study biological systems. Its ability to mimic purine interactions makes it an excellent starting point for developing potent and selective inhibitors for a variety of enzymes. nih.govnih.gov These inhibitors are invaluable tools for dissecting cellular signaling pathways and validating new drug targets. The development of novel pyrimidine-based compounds contributes to the expansion of the chemical toolbox available to researchers for modulating biological processes.

The exploration of compounds like this compound and its derivatives continues to fuel the drug discovery pipeline. nih.govevitachem.com The identification of new biological activities for this class of compounds can lead to the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The ongoing research in this area highlights the enduring importance of heterocyclic chemistry in addressing unmet medical needs.

Q & A

Basic: What are the optimal synthetic routes for 6-Chloro-N2-ethylpyrimidine-2,4-diamine?

Answer:

The synthesis typically involves sequential functionalization of the pyrimidine ring. A common route includes:

Chlorination : Reacting a diaminopyrimidine precursor (e.g., N2-ethylpyrimidine-2,4-diamine) with thionyl chloride (SOCl₂) under reflux to introduce the chloro group at position 6 .

Ethylamine Substitution : Introducing the ethyl group at N2 via nucleophilic substitution using ethylamine under controlled pH (e.g., in ethanol at 60°C) .

Key Considerations :

- Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) ensures high yield (>70%) and purity.

- Monitor reaction progress by TLC (Rf ~0.5 in CHCl₃/MeOH 10:1) .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural validation employs:

- Single-Crystal X-ray Diffraction (XRD) : Determines bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles, confirming substitution patterns .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.37 (s, CH₂), 5.91 (s, NH₂) confirm ethyl and amine groups .

- ¹³C NMR : Signals at ~158 ppm (C6-Cl) and ~165 ppm (C2-NH₂) validate the pyrimidine scaffold .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 201.6 confirms molecular weight .

Basic: What are the key reactivity patterns of the compound?

Answer:

Reactivity is dominated by nucleophilic aromatic substitution (NAS) at C6 due to electron-withdrawing effects of adjacent amines. Comparative

| Compound | Reactivity at C6 | Preferred Reactions | Reference |

|---|---|---|---|

| 6-Chloro-N2-ethyl derivative | High NAS | Substitution > Reduction | |

| 6-Chlorouracil | Low NAS | Reduction > Substitution |

Applications : Ethylamine substitution enhances solubility for downstream biological assays .

Advanced: How can computational modeling predict its bioactivity?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Key parameters:

- Grid box centered on ATP-binding site (coordinates 20ų).

- Affinity scores < -7.0 kcal/mol suggest inhibitory potential .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for kinase inhibition .

Validation : Compare docking results with experimental kinase assays (e.g., IC₅₀ ~2.5 µM in EGFR inhibition) .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

Discrepancies often arise from:

- Experimental Variables : Cell line specificity (e.g., HeLa vs. HEK293) or assay conditions (serum-free vs. serum-containing media) .

- Data Triangulation :

- Replicate assays under standardized conditions (e.g., 48h incubation, 10% FBS).

- Validate via orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization).

- Cross-reference with structural analogs (e.g., N4-aryl derivatives) to identify substituent-dependent trends .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

- Co-solvent Systems : Use DMSO/PEG 400 (1:4 v/v) to achieve solubility >5 mg/mL .

- Prodrug Design : Introduce phosphate esters at NH₂ groups, cleaved in vivo by phosphatases .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.1) for sustained release .

Basic: What spectroscopic methods confirm purity and identity?

Answer:

- HPLC : Use a C18 column (ACN/water 60:40, 1 mL/min); retention time ~8.2 min indicates purity >98% .

- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N) confirm functional groups .

- Elemental Analysis : Match calculated vs. observed %C (47.8%), %H (5.5%), %N (27.8%) .

Advanced: How does substitution at N2 influence kinase inhibition?

Answer:

- Ethyl vs. Methyl : Ethyl substitution increases hydrophobic interactions with kinase pockets (ΔG ~-1.2 kcal/mol vs. methyl) .

- SAR Studies :

- N2-Ethyl : Enhances selectivity for tyrosine kinases (e.g., EGFR over CDK2).

- N2-Aryl : Reduces potency due to steric hindrance .

Method : Use alanine scanning mutagenesis to identify critical residues (e.g., Lys721 in EGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.